molecular formula C10H13BrO2S B1629357 (2-Bromophenyl)(2,2-dimethoxyethyl)sulfane CAS No. 799766-06-6

(2-Bromophenyl)(2,2-dimethoxyethyl)sulfane

Cat. No. B1629357
M. Wt: 277.18 g/mol
InChI Key: VNHDQHQVVKNRBX-UHFFFAOYSA-N
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Patent
US07157491B2

Procedure details

To a 500 ml 3-neck flask was weighed out 15 g of polyphosphoric acid (PPA) followed by chlorobenzene (250 ml). After the mixture was heated to reflux (2-bromo-phenylsulfanyl)-acetaldehyde dimethylacetal (8.0 g in 60 ml chlorobenzene, 28.9 mmol) was added dropwise over 2.5 h via addition funnel and refluxed for an additional 24 h. After the reaction cooled it was filtered through a silica plug and concentrated to 6.04 g amber colored oil. Further purification by column chromatography (100% hexanes) afforded 5.47 g (89%) product as a clear oil: 1H NMR (300 MHz, DMSO-d6): δ 7.37 (1H, t, J=7.8 Hz), 7.63 (2H, m), 7.90 (1H, d, J=5.5 Hz), 7.94 (1H, d, J=7.9 Hz).
[Compound]
Name
polyphosphoric acid
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[CH2:4][S:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[Br:12]>ClC1C=CC=CC=1>[Br:12][C:7]1[C:6]2[S:5][CH:4]=[CH:3][C:11]=2[CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
polyphosphoric acid
Quantity
15 g
Type
reactant
Smiles
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
COC(CSC1=C(C=CC=C1)Br)OC
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 ml 3-neck flask was weighed out
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was heated
ADDITION
Type
ADDITION
Details
was added dropwise over 2.5 h via addition funnel
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for an additional 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction cooled it
FILTRATION
Type
FILTRATION
Details
was filtered through a silica plug
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 6.04 g amber colored oil
CUSTOM
Type
CUSTOM
Details
Further purification by column chromatography (100% hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC=2C=CSC21
Measurements
Type Value Analysis
AMOUNT: MASS 5.47 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.